molecular formula C5H7F3O B8560464 4,4,4-Trifluoro-3-methylbut-2-en-1-ol CAS No. 59867-95-7

4,4,4-Trifluoro-3-methylbut-2-en-1-ol

Cat. No.: B8560464
CAS No.: 59867-95-7
M. Wt: 140.10 g/mol
InChI Key: ZPBBVQXFDRDVKO-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-buten-1-ol (CAS: 674-53-3; 83706-94-9) is a fluorinated allylic alcohol with the molecular formula C₄H₅F₃O and a molecular weight of 126.08 g/mol. Key physical properties include a boiling point of 95.9°C at atmospheric pressure, a density of 1.235 g/cm³, and a vapor pressure of 26.1 mmHg at 25°C . Its structure features a hydroxyl group at position 1, a double bond between carbons 2 and 3, and a trifluoromethyl (-CF₃) group at position 4. The compound is synthesized via a one-step process from alkyl 4,4,4-trifluorobut-2-enoate using mild reagents, avoiding toxic catalysts .

The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceuticals and agrochemicals. Its reactivity is influenced by the electron-withdrawing -CF₃ group, which stabilizes adjacent carbocations and facilitates nucleophilic additions .

Properties

CAS No.

59867-95-7

Molecular Formula

C5H7F3O

Molecular Weight

140.10 g/mol

IUPAC Name

4,4,4-trifluoro-3-methylbut-2-en-1-ol

InChI

InChI=1S/C5H7F3O/c1-4(2-3-9)5(6,7)8/h2,9H,3H2,1H3

InChI Key

ZPBBVQXFDRDVKO-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4,4,4-trifluoro-2-buten-1-ol with structurally related fluorinated compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Structural Features
4,4,4-Trifluoro-2-buten-1-ol C₄H₅F₃O 126.08 95.9 1.235 Allylic alcohol, -CF₃ at C4
(E)-2-Aryl-1,1,1-trifluoro-2-butene C₁₀H₇F₃ 190.16 N/A N/A Trifluoromethyl alkene, aryl substituent
1-Aryl-4,4,4-trifluoro-1-butanone C₁₀H₇F₃O 206.16 N/A N/A β-Trifluoromethyl ketone, aryl group
4,4,4-Trifluoro-3-methylbutan-1-ol C₅H₉F₃O 142.12 N/A N/A Saturated alcohol, -CF₃ and -CH₃ at C3
(E)-3-(4-Chlorophenyl)-4,4,4-trifluoro-1-(4-methoxyphenyl)but-2-en-1-ol C₁₇H₁₄ClF₃O 342.70 N/A N/A Bis-aryl substituted allylic alcohol

Key Observations :

  • Electron-Withdrawing Effects: The -CF₃ group in 4,4,4-trifluoro-2-buten-1-ol increases its electrophilicity compared to non-fluorinated allylic alcohols. This contrasts with saturated analogs like 4,4,4-trifluoro-3-methylbutan-1-ol, which lack the conjugated double bond and exhibit lower reactivity .
  • Aryl Substituents : Compounds like (E)-2-aryl-1,1,1-trifluoro-2-butene and the bis-aryl derivative in show enhanced steric and electronic effects, influencing their applications in catalysis or drug design .

Key Observations :

  • Efficiency : The synthesis of 4,4,4-trifluoro-2-buten-1-ol avoids toxic metals, aligning with green chemistry principles . In contrast, Suzuki coupling in achieves high yields but requires palladium catalysts .
  • Substituent Flexibility: Aryl-substituted analogs (e.g., 1-aryl-4,4,4-trifluoro-1-butanone) demonstrate broad substrate compatibility, accommodating diverse functional groups like halogens and heterocycles .

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